EMT inhibitor-1
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Overview
Description
EMT inhibitor-1 is a compound known for its ability to inhibit the epithelial-mesenchymal transition (EMT), a process where epithelial cells transform into mesenchymal cells. This transition is crucial in various physiological processes such as embryogenesis, wound healing, and tissue regeneration. it is also implicated in pathological conditions like cancer metastasis, where it facilitates tumor progression and resistance to therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EMT inhibitor-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: EMT inhibitor-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
EMT inhibitor-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of EMT and its inhibition.
Biology: Helps in understanding the role of EMT in developmental processes and disease progression.
Medicine: Investigated for its potential in cancer therapy, particularly in preventing metastasis and overcoming drug resistance.
Industry: Used in the development of new therapeutic agents and in high-throughput screening assays for drug discovery
Mechanism of Action
EMT inhibitor-1 exerts its effects by targeting specific molecular pathways involved in EMT. It induces the degradation of the Hippo transducer TAZ through the activation of Hippo kinases Mst/Lats and the tumor suppressor kinase AMPK. This leads to the inhibition of EMT and the suppression of tumor progression .
Comparison with Similar Compounds
SU9516: A cyclin-dependent kinase 2 inhibitor with EMT-inhibitory activity.
SB-525334: A known TGF-β receptor I inhibitor with EMT-inhibitory properties.
Uniqueness: EMT inhibitor-1 is unique in its ability to target multiple signaling pathways, including Hippo, Wnt, and TGF-β, making it a potent inhibitor of EMT with broad-spectrum antitumor activity .
Conclusion
This compound is a versatile compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit EMT through multiple pathways makes it a valuable tool in the fight against cancer and other diseases involving EMT.
Properties
IUPAC Name |
4-[[4-(3,4-dichlorophenyl)-1,2,5-thiadiazol-3-yl]oxy]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c13-9-4-3-8(7-10(9)14)11-12(16-19-15-11)18-6-2-1-5-17/h3-4,7,17H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMUIOJZHOPPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NSN=C2OCCCCO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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